Ethylene glycol monoisobutyl ether
Overview
Description
Ethylene glycol monoisobutyl ether is a chemical compound with the formula C6H14O2. It is also known by other names such as ethanol, 2-(2-methylpropoxy)- and 2-isobutoxyethanol . This compound is a colorless liquid with a mild odor and is primarily used as a solvent in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene glycol monoisobutyl ether is typically synthesized through the reaction of ethylene oxide with isobutanol. The reaction is catalyzed by either acids or bases and can occur under neutral pH conditions at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound involves the addition of isobutanol to ethylene oxide. This process is carried out in a controlled environment to ensure the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethylene glycol monoisobutyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ether group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Scientific Research Applications
Ethylene glycol monoisobutyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in pharmaceutical formulations and drug delivery systems.
Industry: Widely used in paints, coatings, and cleaning products due to its solvent properties
Mechanism of Action
The mechanism by which ethylene glycol monoisobutyl ether exerts its effects involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. It can interact with molecular targets through hydrogen bonding and van der Waals forces, influencing the pathways involved in chemical reactions .
Comparison with Similar Compounds
Ethylene glycol monobutyl ether: Similar in structure but with a butyl group instead of an isobutyl group.
2-Butoxyethanol: Another glycol ether with similar solvent properties.
Uniqueness: Ethylene glycol monoisobutyl ether is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its isobutyl group provides different steric and electronic effects compared to other glycol ethers, making it suitable for specific applications where other ethers may not be as effective .
Properties
IUPAC Name |
2-(2-methylpropoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2)5-8-4-3-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAPGMVKBLELOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50674-23-2 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-methylpropyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50674-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3063469 | |
Record name | Ethylene glycol monoisobutyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4439-24-1 | |
Record name | Ethylene glycol monoisobutyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4439-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(2-methylpropoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(2-methylpropoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylene glycol monoisobutyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methylpropoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethylene glycol monoisobutyl ether behave in water-based systems?
A1: this compound exhibits interesting behavior in water-based systems, particularly concerning its miscibility and surface activity. Research has shown that its solubility in water is temperature-dependent, demonstrating a lower critical solution temperature (LCST). This means that the mixture transitions between miscible and immiscible states depending on the temperature []. Furthermore, the compound can undergo a series of wetting transitions at the water surface with changes in temperature and pressure. For instance, it can transition from a non-wetting to a complete wetting state as temperature increases []. This complex behavior makes it relevant for various applications, including formulations and separation processes.
Q2: Are there any analytical techniques available to identify and quantify this compound in complex mixtures?
A3: Yes, gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used for identifying and quantifying this compound within complex mixtures []. This method separates different components of a sample based on their volatility and then utilizes mass spectrometry to identify and quantify each component based on its unique mass-to-charge ratio. This technique was instrumental in analyzing the metabolic profile of strawberries treated with Bacillus spp. strain DM12 and identifying the presence of this compound []. This highlights the importance of advanced analytical techniques in studying the compound's behavior and effects in various contexts.
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